N-[(N'-hydroxycarbamimidoyl)methyl]benzamide
Description
N-[(N'-hydroxycarbamimidoyl)methyl]benzamide is a benzamide derivative featuring a hydroxycarbamimidoyl (-C(NHOH)NH₂) group attached via a methylene bridge to the benzamide core. This structure confers unique reactivity and functional properties. Its synthesis often involves benzamidomethylation reagents, such as (benzamidomethyl)triethylammonium chloride, under conditions that avoid over-substitution .
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-[(2Z)-2-amino-2-hydroxyiminoethyl]benzamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) |
InChI Key |
VACQOMNTAAJOOT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Nitrile Hydroxylation with Hydroxylamine
The most widely reported method involves the reaction of a benzamide-containing nitrile intermediate with hydroxylamine under basic conditions. This approach leverages the nucleophilic addition of hydroxylamine to the nitrile group, forming the hydroxycarbamimidoyl moiety.
Procedure :
- Starting Material : A benzamide derivative bearing a cyanomethyl group (e.g., 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile) is dissolved in a polar solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO).
- Reagents : Hydroxylamine hydrochloride (NH$$2$$OH·HCl) and a base (e.g., NaOH, Na$$2$$CO$$_3$$) are added to deprotonate hydroxylamine and facilitate nucleophilic attack.
- Conditions : The reaction is heated to 60–90°C for 6–24 hours, depending on the nitrile’s reactivity.
- Workup : The product is isolated via filtration or extraction, often followed by recrystallization or column chromatography.
Example :
In a study by PMC (2023), 4-((3-N'-hydroxycarbamimidoyl-10H-phenoxazin-10-yl)methyl)benzonitrile was reacted with hydroxylamine hydrochloride and NaOH in a methanol-THF mixture, yielding N-[(N'-hydroxycarbamimidoyl)methyl]benzamide derivatives with 32–68% yields.
Key Data :
| Parameter | Details | Source |
|---|---|---|
| Solvent | MeOH-THF (1:1) | |
| Temperature | 70–75°C | |
| Reaction Time | 16–20 hours | |
| Yield | 35–95% |
Alternative Pathways: Ester Intermediates and Catalytic Methods
While less common, ester-based routes and catalytic processes offer complementary strategies.
Nickel-Catalyzed Reactions
A nickel acetate-catalyzed coupling of aryl bromides with N-methylformamide has been reported for N-methylbenzamide derivatives. While untested for the target compound, this catalytic approach could inspire future innovations in amidoxime synthesis.
Reaction Optimization and Challenges
Solvent and Base Selection
- Solvents : Methanol and DMSO are preferred for their ability to dissolve both nitriles and hydroxylamine. Polar aprotic solvents enhance reaction rates but may require higher temperatures.
- Bases : Sodium carbonate (Na$$2$$CO$$3$$) and NaOH are commonly used. Excess base ensures complete deprotonation of hydroxylamine but risks hydrolyzing the nitrile to an amide.
Analytical Characterization
Spectroscopic Techniques
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitrile Hydroxylation | High selectivity, scalable | Requires harsh bases | 35–95% |
| Ester Aminolysis | Mild conditions | Low relevance to target | N/A |
| Catalytic Coupling | Potential for green chemistry | Underexplored for amidoximes | N/A |
Chemical Reactions Analysis
Types of Reactions
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has shown that N-[(N'-hydroxycarbamimidoyl)methyl]benzamide derivatives exhibit potential as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For instance, a study synthesized a series of N-hydroxybenzamides and evaluated their cytotoxicity against various human cancer cell lines. The findings indicated that certain derivatives displayed IC50 values in the sub-micromolar range, demonstrating their potency as antitumor agents .
Mechanism of Action
These compounds interact with HDAC enzymes, leading to increased acetylation of histones and non-histone proteins, which can result in altered gene expression and inhibition of tumor growth. Molecular docking studies further elucidated their binding affinities to HDACs, suggesting that modifications to the benzamide structure can enhance biological activity .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. This capability makes it an essential intermediate for synthesizing more complex pharmaceutical compounds .
Reagent and Catalyst Applications
In synthetic chemistry, this compound can act as a reagent or catalyst, facilitating reactions that yield higher product yields and improved reaction efficiencies. Its role in condensation reactions and acylation processes is particularly noteworthy, contributing to the advancement of synthetic methodologies in organic chemistry .
Material Science
Polymer Development
The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research indicates that modifying polymers with this compound results in materials with superior performance characteristics suitable for applications in electronics and aerospace industries .
Solvent Properties
This compound also functions as a high-purity solvent in analytical chemistry. Its ability to dissolve a wide range of organic compounds makes it ideal for use in chromatography and spectroscopy, facilitating the analysis of complex mixtures while maintaining stability under various conditions .
-
Histone Deacetylase Inhibition
A study focused on synthesizing N-hydroxybenzamides demonstrated their efficacy as HDAC inhibitors with significant cytotoxic effects on colorectal cancer cells. The most potent derivatives were found to be several times more effective than standard treatments like suberanilohydroxamic acid . -
Polymer Enhancement
Research into the application of this compound in polymers revealed improvements in flexibility and chemical resistance, making these materials suitable for high-performance applications across various industries .
Mechanism of Action
The mechanism of action of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide involves its transformation into active forms that interact with molecular targets. For instance, it can be reduced in vivo to amidines, which are known to replace the guanidine group of arginine in arginine mimetics . This interaction can inhibit enzymes such as arginase, thereby affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Compounds:
N-{[(4-Nitrophenyl)amino]methyl}benzamide Substituent: 4-Nitroaniline group. Properties: Enhanced electronic withdrawal from the nitro group increases reactivity in nucleophilic substitutions. Synthesis: Benzamidomethylation of 4-nitroaniline using (benzamidomethyl)triethylammonium chloride .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituent : Bulky 2-hydroxy-1,1-dimethylethyl group.
- Properties : Improved solubility in polar solvents due to the hydroxyl group. Structurally characterized via X-ray crystallography, showing intramolecular hydrogen bonding .
N-Hydroxy-4-[(3-N’-hydroxycarbamimidoyl-phenoxazin-10-yl)methyl]benzamide Substituent: Phenoxazine ring with a hydroxycarbamimidoyl group. Properties: Exhibits dual functionality—hydroxycarbamimidoyl for metal chelation and phenoxazine for intercalation. Studied for anticancer applications .
N-Benzoyl-2-hydroxybenzamide Derivatives
- Substituent : Ortho-hydroxy group on the benzamide.
- Properties : Enhanced acidity (pKa ~8–10) due to intramolecular hydrogen bonding. Used in anti-inflammatory and analgesic agents .
Table 1: Structural and Functional Comparison
Spectral and Analytical Data
- NMR Spectroscopy :
- LC-MS/MS : Used for trace quantification of the target compound in Azilsartan (LOQ = 0.1 ppm) .
Biological Activity
N-[(N'-hydroxycarbamimidoyl)methyl]benzamide, also known as 4-(-N'-hydroxycarbamimidoyl)benzamide, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. Notably, it has been identified as an inhibitor of serine proteases, which play crucial roles in inflammation and coagulation processes. The hydroxycarbamimidoyl group within the compound can form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity and disrupting various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results in inhibiting Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 4 | |
| Methicillin-resistant S. aureus | 2 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's IC50 values indicate a moderate to high potency against these cancer types .
Case Study: Effects on MCF-7 Cell Line
A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM over a 72-hour period. The proposed mechanism involves the induction of apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have provided insights into how modifications to the chemical structure of this compound can influence its biological activity. Variations in substituents on the benzamide ring have been shown to enhance or diminish its efficacy against specific targets. For example, compounds with additional hydroxy or methoxy groups demonstrated improved antibacterial activity compared to their unsubstituted counterparts .
Q & A
Basic: What are the standard synthetic routes for N-[(N'-hydroxycarbamimidoyl)methyl]benzamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydroxylamine hydrochloride (HONH₂·HCl) reacts with nitrile intermediates under basic conditions (e.g., triethylamine) to introduce the hydroxycarbamimidoyl group . Optimization involves:
- Temperature control : Reactions often start at 0°C to minimize side reactions (e.g., over-acylation) and gradually increase to 20–80°C for completion .
- Solvent selection : Polar aprotic solvents like dioxane or ethanol enhance solubility and reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) with PE/EtOAc (1:1) is used to track reaction progress (Rf ≈ 0.5–0.6) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Answer:
- ¹H-NMR : Focus on characteristic peaks:
- LCMS : Confirm molecular ion peaks ([M+H]⁺) and monitor purity (>95%) .
- IR spectroscopy : Validate N–O (≈990 cm⁻¹) and C=O (≈1650 cm⁻¹) stretches .
Advanced: How can researchers address challenges in purifying this compound, particularly with byproducts?
Answer:
Common byproducts include unreacted nitriles or over-acylated derivatives. Solutions:
- Column chromatography : Use silica gel with gradient elution (e.g., 25% EtOAc in PE) to separate polar intermediates .
- Preparative HPLC : Employ NH₄HCO₃/MeCN-H₂O systems for high-resolution separation of structurally similar impurities .
- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to isolate crystalline products .
Advanced: What computational methods are used to predict the stability and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the N–O group to assess oxidative stability .
- Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes) using software like AutoDock .
- Thermodynamic modeling : Software like THERMO.PY computes Gibbs free energy (ΔG) to evaluate reaction feasibility under varying conditions .
Advanced: How can crystallography resolve ambiguities in the molecular structure of this compound?
Answer:
- SHELX programs : SHELXL refines crystal structures using high-resolution X-ray data, resolving bond-length discrepancies (e.g., C–N vs. C–O) .
- Charge-flipping algorithms : Tools like SUPERFLIP analyze disordered electron density in asymmetric units .
- Hydrogen bonding analysis : Identifies intermolecular interactions (e.g., NH···O) critical for crystal packing .
Advanced: How should researchers reconcile contradictory spectroscopic data (e.g., NMR vs. LCMS) for this compound?
Answer:
- Multi-technique validation : Cross-check NMR (structural confirmation) with LCMS (mass validation) and IR (functional group analysis) .
- Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in crowded spectra .
- Dynamic NMR : Assess temperature-dependent shifts to identify rotameric forms or tautomers .
Basic: What are the emerging applications of this compound in medicinal chemistry?
Answer:
- Enzyme inhibition : Serves as a hydroxamate precursor for metalloprotease inhibitors (e.g., MMP-2/9) .
- Anticancer agents : Derivatives show activity against kinase targets (e.g., EGFR) in cell-based assays .
- Antimicrobial scaffolds : Modifications at the benzamide moiety enhance activity against Gram-negative pathogens .
Advanced: What mechanistic insights guide the design of this compound derivatives for targeted drug delivery?
Answer:
- Prodrug activation : The hydroxycarbamimidoyl group undergoes pH-dependent hydrolysis to release active hydroxylamine species .
- SAR studies : Substituents on the benzamide ring (e.g., trifluoromethyl groups) improve metabolic stability and bioavailability .
- Kinetic studies : Monitor reaction intermediates via stopped-flow NMR to optimize activation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
